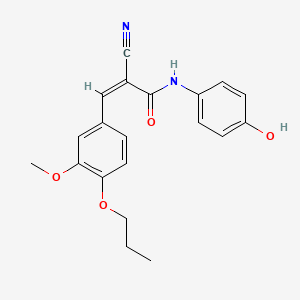![molecular formula C16H17F2N3O3 B5038327 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine is a chemical compound that has gained immense attention in scientific research. This compound has been studied for its potential in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes such as monoamine oxidase and cholinesterase. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as monoamine oxidase and cholinesterase, which are involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine in lab experiments include its potential as a drug candidate for the treatment of various diseases and its ability to inhibit enzymes such as monoamine oxidase and cholinesterase. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on improving the solubility and reducing the potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine involves the reaction of 2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-one in the presence of a coupling agent. The reaction yields the desired compound as a white solid.
Applications De Recherche Scientifique
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine has been extensively studied for its potential in drug discovery. This compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit enzymes such as monoamine oxidase and cholinesterase.
Propriétés
IUPAC Name |
[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-20-5-7-21(8-6-20)16(22)12-9-24-14(19-12)10-23-13-4-2-3-11(17)15(13)18/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJUGSFVSQNJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(2,3-Difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5038259.png)


![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![17-(4-methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)
![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)
![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)
![2-benzyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5038347.png)
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)